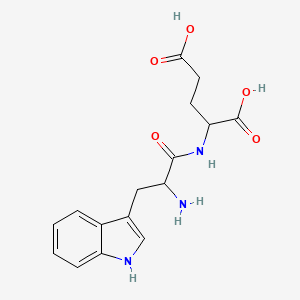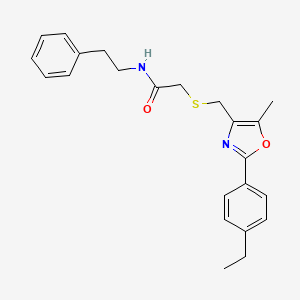
iCRT3
描述
Molecular Structure Analysis
ICRT3 interferes with β-catenin binding to TCF and thereby inhibits β-catenin-dependent transcription without affecting its structural interactions with E-cadherin and α-catenin . It has been used to inhibit the interactions between β-catenin and transcription factor (TCF) .Chemical Reactions Analysis
ICRT3 has been shown to significantly reduce the LPS-induced Wnt/β-catenin activity and also inhibit TNF-α production and IκB degradation in a dose-dependent manner . It also inhibits cytokine production in LPS-stimulated macrophages .Physical And Chemical Properties Analysis
ICRT3 has a molecular formula of C23H26N2O2S and a molecular weight of 394.53 . It is a small cell-permeable oxazole compound .科学研究应用
Cancer Research
iCRT3: has been extensively used in cancer research as an inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers . It has shown efficacy in reducing tumor growth and proliferation in glioblastoma cells by inhibiting neurotensin- or Wnt3a-induced increases in cell proliferation . Additionally, iCRT3 has been used to study its effects on apoptosis and cell cycle progression in cancer stem cells .
Neurobiology
In neurobiological studies, iCRT3 has been employed to investigate the role of Wnt/β-catenin signaling in brain development and neurogenesis. Its application has helped in understanding the signaling mechanisms that contribute to the growth and differentiation of neural cells .
Immunology
iCRT3: has shown potential in immunological research, particularly in studies related to inflammation and sepsis. It has been reported to reduce plasma levels of pro-inflammatory cytokines and mitigate organ injury in a mouse model of sepsis, suggesting its role in modulating immune responses .
Cell Signaling
As a Wnt/β-catenin pathway inhibitor, iCRT3 is used to dissect the complex cell signaling mechanisms involved in various physiological and pathological processes. It aids in the understanding of how disruptions in this pathway can lead to diseases such as cancer .
Apoptosis Research
iCRT3: has been instrumental in apoptosis research, where it is used to study the induction of programmed cell death in different cell types. Its ability to modulate Wnt/β-catenin signaling can influence the apoptotic pathways, which is crucial for understanding disease progression and treatment .
Drug Development
In the field of drug development, iCRT3 serves as a valuable tool for screening and developing new therapeutic agents targeting the Wnt/β-catenin signaling pathway. Its role in inhibiting this pathway offers insights into creating drugs that can potentially treat diseases with aberrant Wnt signaling .
作用机制
Target of Action
iCRT3, also known as iCRT-3, is a small cell-permeable oxazole compound . It primarily targets the Wnt/β-catenin signaling pathway . The key mediator of this pathway is the transcriptional co-activator β-catenin . iCRT3 selectively inhibits the protein-protein interaction between β-catenin and T-cell factor (Tcf), which is a crucial component of the Wnt/β-catenin signaling pathway .
Mode of Action
iCRT3 interacts with β-catenin, interfering with its interaction with Tcf . This disruption inhibits β-catenin-responsive transcription . iCRT3 is selective for this interaction, showing much reduced activity against other interactions involving β-catenin, such as those with epithelial cadherin (E-cadherin) or α-catenin .
Biochemical Pathways
The Wnt/β-catenin signaling pathway plays a significant role in various fundamental developmental and cellular biological processes . Abnormal or persistent Wnt signaling is associated with various types of cancer . By inhibiting β-catenin-responsive transcription, iCRT3 affects the Wnt/β-catenin signaling pathway and its downstream effects .
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies
Result of Action
iCRT3 has been shown to significantly decrease TOP Flash activity and reduce the level of NTSR1 . The anti-apoptotic effects of Neurotensin (NTS) and Wnt3a can be largely abrogated by iCRT3 . In addition, cells maintained long term with iCRT3 show enhanced expression of classic pluripotency genes compared with the DMSO control, whereas the expression of differentiation markers and Tcf target genes is concomitantly reduced .
Action Environment
It is known that icrt3 is stable under standard storage conditions
安全和危害
ICRT3 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is not considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .
属性
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-3-18-9-11-20(12-10-18)23-25-21(17(2)27-23)15-28-16-22(26)24-14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDYVSIBWGVBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide | |
CAS RN |
901751-47-1 | |
| Record name | 901751-47-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



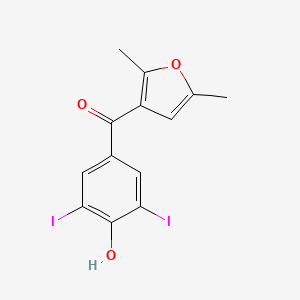
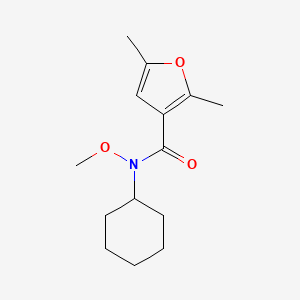
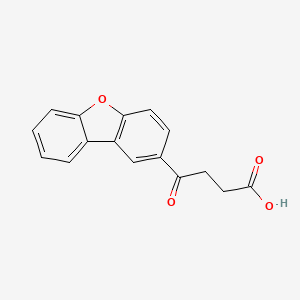

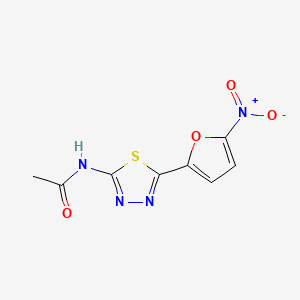
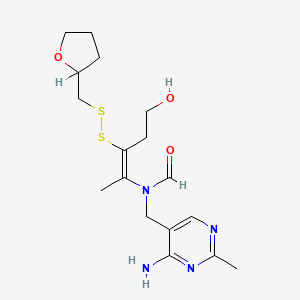
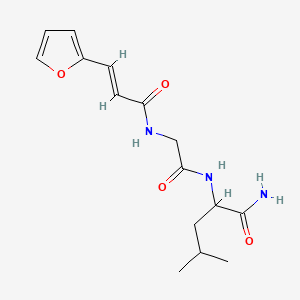
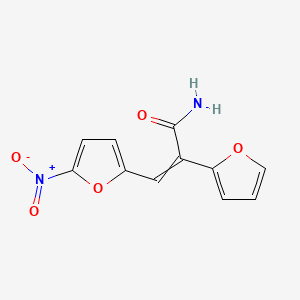
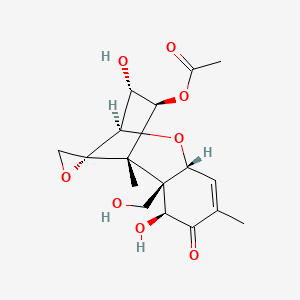
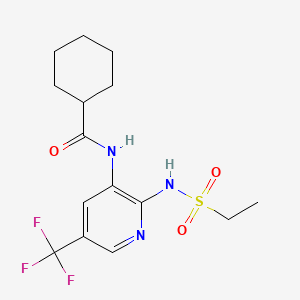
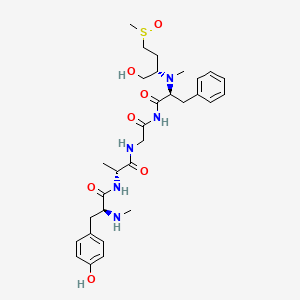

![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)
